molecular formula C16H20N2O B2368334 N-[2-(3,3-Dimethyl-2H-indol-1-yl)ethyl]but-2-ynamide CAS No. 2411318-58-4

N-[2-(3,3-Dimethyl-2H-indol-1-yl)ethyl]but-2-ynamide

Cat. No.: B2368334
CAS No.: 2411318-58-4
M. Wt: 256.349
InChI Key: DBVWHXDRLPMDSI-UHFFFAOYSA-N
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Description

“N-[2-(3,3-Dimethyl-2H-indol-1-yl)ethyl]but-2-ynamide” is a compound that falls under the category of indole derivatives . Indoles are a significant heterocyclic system in natural products and drugs. They are important types of molecules and natural products and play a main role in cell biology .


Synthesis Analysis

A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The development of novel methods of synthesis has attracted the attention of the chemical community . A broad range of structurally-diverse starting materials are commercially available for each of the aryl hydrazine, ketone and alkyl halide components, hence the process is amenable to rapid generation of trisubstituted indole libraries .

Properties

IUPAC Name

N-[2-(3,3-dimethyl-2H-indol-1-yl)ethyl]but-2-ynamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O/c1-4-7-15(19)17-10-11-18-12-16(2,3)13-8-5-6-9-14(13)18/h5-6,8-9H,10-12H2,1-3H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBVWHXDRLPMDSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCCN1CC(C2=CC=CC=C21)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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